molecular formula C32H38N6O4S2 B13433120 ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)

((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)

Cat. No.: B13433120
M. Wt: 634.8 g/mol
InChI Key: BAGKUUMMYLYQEV-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a chiral (1R,2R)-cyclohexane core linked via methylene groups to two piperazine moieties, each functionalized with a benzo[d]isothiazol-3-yl group through carboxylate esters. This structure combines rigidity from the cyclohexane ring with the conformational flexibility of piperazine, while the benzoisothiazole groups introduce sulfur-containing heterocyclic aromaticity. The stereochemistry of the cyclohexane diyl backbone is critical, as enantiopure configurations often enhance selectivity in biological interactions .

Properties

Molecular Formula

C32H38N6O4S2

Molecular Weight

634.8 g/mol

IUPAC Name

[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]oxymethyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C32H38N6O4S2/c39-31(37-17-13-35(14-18-37)29-25-9-3-5-11-27(25)43-33-29)41-21-23-7-1-2-8-24(23)22-42-32(40)38-19-15-36(16-20-38)30-26-10-4-6-12-28(26)44-34-30/h3-6,9-12,23-24H,1-2,7-8,13-22H2/t23-,24-/m0/s1

InChI Key

BAGKUUMMYLYQEV-ZEQRLZLVSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76

Canonical SMILES

C1CCC(C(C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-diyl core, followed by the introduction of methylene bridges. The piperazine rings are then attached, and finally, the benzo[d]isothiazole groups are introduced through nucleophilic substitution reactions. Common reagents used include alkyl halides, piperazine derivatives, and benzo[d]isothiazole precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isothiazole moieties, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the benzo[d]isothiazole rings, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate), also known as Lurasidone Impurity 21, Lurasidone Impurity 80, or Lurasidone-16, is a chemical compound with the CAS No. 1807983-61-4 . The molecular formula is C32H38N6O4S2 and the molecular weight is 634.81 .

Scientific Research Applications

While the primary search results do not directly detail the specific applications of ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate), they do provide some context clues:

  • As an Impurity Standard: This compound is identified as an impurity of lurasidone, an antipsychotic drug . This suggests its use as a reference standard in pharmaceutical analysis to ensure the purity and quality of lurasidone drug products.
  • Related Research: The search results mention related compounds such as (1,2-benzisothiazol-3-yl)piperazine derivatives, which have been tested for antipsychotic activity . X-ray fluorescence spectrometry has been used for detecting binding events and measuring binding selectivities between chemicals and receptors .

Given this information, here are potential research applications:

  • Pharmaceutical Quality Control : Used as a reference standard to detect and quantify the impurity in lurasidone batches, ensuring pharmaceutical quality .
  • Pharmacological Research : Studying its potential activity, particularly concerning serotonin and dopamine receptors, to understand its impact on antipsychotic drug mechanisms .
  • Drug Development : Employing X-ray fluorescence (XRF) spectrometry to examine its binding affinities and selectivity with various receptors, which is crucial for developing new drugs .

Mechanism of Action

The mechanism by which ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperazine rings can interact with neurotransmitter receptors, while the benzo[d]isothiazole groups may inhibit specific enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Piperazine-Based Analogues

Example Compounds :

  • Cycl (1-benzhydryl-4-methyl-piperazine) and derivatives (e.g., Cycl-1 II, Cycl-2 III) .
Feature Target Compound Cycl Analogues
Core Structure Chiral cyclohexane diyl with methylene-linked piperazine Non-chiral benzhydryl or substituted phenyl groups attached to piperazine
Substituents Benzoisothiazole (electron-deficient S/N heterocycle) Benzhydryl, dichlorophenyl, or tolyl groups (hydrophobic/aromatic)
Stereochemistry Enantiopure (1R,2R) configuration Achiral or racemic mixtures
Synthesis Complexity Likely involves multi-step esterification and chiral resolution Direct alkylation of piperazine with substituted benzhydryl chlorides

Key Differences :

  • Enantiopurity in the target compound could improve pharmacokinetic selectivity, whereas Cycl derivatives lack stereochemical control .

Thiadiazole-Containing Derivatives

Example Compounds :

  • 1,4-Benzodioxine-based thiadiazole-fused derivatives (e.g., compounds 1–25) .
  • 3,6-Bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazines .
Feature Target Compound Thiadiazole Derivatives
Heterocycle Type Benzoisothiazole (fused benzene-isothiazole) Thiadiazole (5-membered S/N ring) or tetrazine (6-membered N-rich ring)
Electronic Properties Moderate electron-withdrawing due to S and N atoms Strong electron deficiency in tetrazines; thiadiazoles offer mixed π-acidity
Applications Potential CNS targeting (piperazine moiety) Fluorescent materials (tetrazines) or antimicrobial agents (thiadiazoles)

Key Differences :

  • The target compound’s benzoisothiazole lacks the extreme electron deficiency of tetrazines, suggesting lower reactivity in click chemistry but better metabolic stability.
  • Piperazine in the target compound may facilitate blood-brain barrier penetration, unlike rigid tetrazine systems .

Macrocyclic Piperazine Derivatives

Example Compounds :

  • Macrocyclic bis- and tris-piperazine-quinoxaline conjugates (e.g., compounds 1a–1u) .
Feature Target Compound Macrocyclic Derivatives
Molecular Size Small molecule (MW ~700–800 g/mol) Large macrocycles (MW >1000 g/mol)
Conformational Rigidity Semi-rigid (cyclohexane + flexible piperazine) High rigidity due to macrocyclic pre-organization
Bioactivity Undisclosed (predicted CNS activity) Enhanced binding affinity for receptors (e.g., kinases) due to pre-organization

Key Differences :

  • The target compound’s smaller size may improve oral bioavailability compared to macrocycles, which often face absorption challenges.
  • Macrocyclic derivatives exploit enthalpic gains from pre-organized structures, whereas the target compound relies on dynamic flexibility for target engagement .

Chirality and Enantiopurity Considerations

Example Study :

  • Rogers’s η parameter and Flack’s x parameter for enantiomorph-polarity estimation .
Parameter Target Compound Achiral Analogues
Stereochemical Impact (1R,2R) configuration ensures specific 3D interactions Racemic mixtures may lead to off-target effects
Analytical Complexity Requires chiral resolution (e.g., HPLC with chiral columns) Simplified synthesis and characterization

Key Insight :

  • The enantiopure nature of the target compound could reduce toxicity and enhance efficacy compared to non-chiral analogues, as seen in FDA-approved chiral drugs .

Biological Activity

((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) is a compound of interest due to its potential therapeutic applications, particularly in the realm of neuropharmacology. This compound is structurally related to piperazine derivatives, which have been shown to exhibit a range of biological activities, including antipsychotic effects.

  • Molecular Formula : C32H38N6O4S2
  • Molar Mass : 634.81 g/mol
  • CAS Number : 1807983-61-4

Structure

The compound features a cyclohexane core with two methylene bridges and substituents that include benzo[d]isothiazole and piperazine moieties. This unique structure is believed to contribute to its biological activity by interacting with various neurotransmitter systems.

Antipsychotic Potential

Research indicates that compounds containing the benzo[d]isothiazole and piperazine structures have shown promise in antipsychotic activity. A related study evaluated a series of piperazine derivatives and found that certain compounds exhibited significant affinity for dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other mood disorders. Specifically, one compound from this series demonstrated effective blockade of amphetamine-induced behaviors in animal models, suggesting its potential as an atypical antipsychotic agent .

The proposed mechanism for the biological activity of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) involves:

  • Dopaminergic Activity : The compound likely interacts with dopamine receptors, which are implicated in psychotic disorders.
  • Serotonergic Modulation : Its affinity for serotonin receptors may contribute to its atypical profile, potentially reducing side effects commonly associated with traditional antipsychotics .

Case Studies and Research Findings

  • Behavioral Studies : In various behavioral assays, compounds similar to ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) were tested for their effects on locomotion and anxiety-like behaviors. Results indicated that these compounds could modulate anxiety without inducing sedation, a desirable trait in psychotropic medications.
  • Receptor Binding Assays : Binding studies revealed that the compound exhibits high affinity for both D2 dopamine and 5-HT2A serotonin receptors. This dual action is hypothesized to enhance therapeutic efficacy while minimizing extrapyramidal side effects .
  • Toxicology Profiles : Preliminary toxicological evaluations suggest that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully establish its safety and efficacy in clinical settings.

Comparative Analysis of Related Compounds

Compound NameStructureMolar MassBiological Activity
((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)Structure634.81 g/molPotential antipsychotic
BMY 13859-1Structure~500 g/molAntipsychotic; selective D2/5-HT receptor antagonist
LurasidoneStructure404.9 g/molAtypical antipsychotic; D2/5-HT receptor antagonist

Q & A

Basic: What synthetic strategies are employed to achieve enantioselective synthesis of this compound?

Answer: The compound’s stereochemistry is established using chiral intermediates, such as enantiopure cyclohexane-1,2-diyl derivatives. A method involving dimethanesulfonate intermediates (e.g., ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) dimethanesulfonate) can be coupled with benzo[d]isothiazol-3-yl piperazine carboxylates under controlled conditions. Key steps include asymmetric catalysis or chiral resolution to ensure (1R,2R) configuration . Reaction optimization (e.g., solvent polarity, temperature, and catalyst loading) is critical to minimize racemization.

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): Assigns stereochemistry and confirms substituent positions (e.g., cyclohexane diastereotopic protons and piperazine coupling).
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.
  • Chiral HPLC: Ensures enantiomeric purity (>99% ee) by separating diastereomers using chiral stationary phases (e.g., cellulose-based columns) .
  • X-ray Crystallography: Resolves absolute configuration via single-crystal analysis, referencing Flack or Rogers parameters for chiral centers .

Basic: What pharmacological targets are associated with the benzo[d]isothiazol-piperazine scaffold?

Answer: The piperazine moiety interacts with CNS receptors (e.g., serotonin 5-HT1A/2A and dopamine D2), while the benzoisothiazol group may modulate oxidative stress pathways. Structure-activity relationship (SAR) studies suggest that substituent positioning on the cyclohexane backbone influences binding affinity and selectivity .

Advanced: How can contradictions in stereochemical assignments be resolved during crystallographic analysis?

Answer: For near-centrosymmetric structures, Rogers’s η parameter may yield false chirality indications. Instead, Flack’s x parameter, which measures incoherent scattering from twin components, provides robust enantiomorph-polarity estimation. Refinement using least-squares programs (e.g., SHELXL) with high-quality diffraction data (R factor < 0.05) is recommended .

Advanced: How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Answer: The cyclohexane diyl and piperazine groups can act as chiral ligands in MOFs. For example, salen/salan-type ligands derived from similar scaffolds coordinate with metals (e.g., Ru or Mn) to catalyze asymmetric oxidations. Optimize ligand-metal ratios and pore geometry to enhance substrate access and enantioselectivity .

Basic: What are critical steps in scaling up the synthesis while maintaining stereochemical fidelity?

Answer:

  • Chiral Intermediate Isolation: Use enantiopure starting materials (e.g., (1R,2R)-cyclohexane dimethanesulfonate) to avoid racemization .
  • Coupling Conditions: Employ mild bases (e.g., K2CO3) in aprotic solvents (e.g., DMF) to link piperazine carboxylates.
  • In-line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress.

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during piperazine coupling?

Answer:

  • Temperature Control: Maintain 0–5°C during carbamate formation to suppress N-alkylation side reactions.
  • Solvent Selection: Use dichloromethane (DCM) for improved solubility of hydrophobic intermediates.
  • Catalyst Screening: Test Pd/C or CuI for Ullmann-type couplings, balancing reactivity and stereoretention .

Basic: What stability considerations are relevant for handling this compound under laboratory conditions?

Answer: The compound is hygroscopic and prone to hydrolysis in aqueous media. Store under inert gas (Ar/N2) at –20°C. Avoid prolonged exposure to light, as the benzoisothiazol group may undergo photodegradation. Conduct stability assays using accelerated aging (40°C/75% RH) and monitor via HPLC .

Advanced: How can molecular docking studies elucidate interactions with biological targets?

Answer:

  • Target Selection: Prioritize receptors with known piperazine affinity (e.g., 5-HT receptors).
  • Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for conformational sampling.
  • Validation: Compare predicted binding poses with mutagenesis data or co-crystal structures. Adjust protonation states of piperazine nitrogens to reflect physiological pH .

Advanced: What strategies prevent racemization during multi-step synthesis of chiral intermediates?

Answer:

  • Chiral Auxiliaries: Temporarily incorporate groups (e.g., Evans oxazolidinones) to stabilize stereocenters.
  • Low-Temperature Quenching: Rapidly cool reaction mixtures after coupling steps.
  • Enzymatic Resolution: Use lipases or esterases to selectively hydrolyze undesired enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.